4-Bromo-2-chloro-1-ethoxybenzene
Overview
Description
4-Bromo-2-chloro-1-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-1-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution reaction of benzene . This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, while maintaining the aromaticity of the benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorine-5-bromobenzoic acid and phenetole.
Acylation Reaction: A direct acylation reaction is performed in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst.
One-Pot Reaction: Triethylsilane is added without treatment, and a one-pot reaction is carried out to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and environmental considerations, ensuring minimal waste and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.
Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the ethoxy group.
Major Products
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
4-Bromo-2-chloro-1-ethoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but with an additional benzyl group.
4-Bromo-1-chloro-2-ethylbenzene: This compound is similar but has an ethyl group instead of an ethoxy group.
Uniqueness
4-Bromo-2-chloro-1-ethoxybenzene is unique due to its specific combination of substituents, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-chloro-1-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHGJRBIZDABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620392 | |
Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-80-2 | |
Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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